molecular formula C6H10O5 B13658576 Dimethyl 2-hydroxy-2-methylmalonate

Dimethyl 2-hydroxy-2-methylmalonate

Cat. No.: B13658576
M. Wt: 162.14 g/mol
InChI Key: XVSNGGAIYJITEZ-UHFFFAOYSA-N
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Description

Dimethyl 2-hydroxy-2-methylmalonate is an organic compound with the molecular formula C6H10O5. It is a derivative of malonic acid and is commonly used in organic synthesis due to its versatile reactivity. This compound is particularly valuable in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 2-hydroxy-2-methylmalonate can be synthesized through several methods. One common approach involves the esterification of malonic acid derivatives. For instance, the reaction of dimethyl malonate with formaldehyde and a base can yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of efficient and scalable processes. One such method includes the esterification of cyanoacetic acid with methanol in the presence of sulfuric acid, followed by hydrolysis and decarboxylation .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-hydroxy-2-methylmalonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Alkyl halides and bases are often employed in substitution reactions.

Major Products Formed:

Scientific Research Applications

Dimethyl 2-hydroxy-2-methylmalonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-hydroxy-2-methylmalonate involves its role as a precursor in various biochemical pathways. It can undergo enzymatic reactions to form active metabolites that participate in metabolic processes. The compound’s molecular targets include enzymes involved in carboxylation and decarboxylation reactions .

Comparison with Similar Compounds

  • Dimethyl malonate
  • Diethyl malonate
  • Dimethyl methylmalonate

Comparison: Dimethyl 2-hydroxy-2-methylmalonate is unique due to the presence of a hydroxyl group, which enhances its reactivity compared to dimethyl malonate and diethyl malonate. This hydroxyl group allows for additional functionalization and makes the compound more versatile in synthetic applications .

Properties

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

dimethyl 2-hydroxy-2-methylpropanedioate

InChI

InChI=1S/C6H10O5/c1-6(9,4(7)10-2)5(8)11-3/h9H,1-3H3

InChI Key

XVSNGGAIYJITEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)(C(=O)OC)O

Origin of Product

United States

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